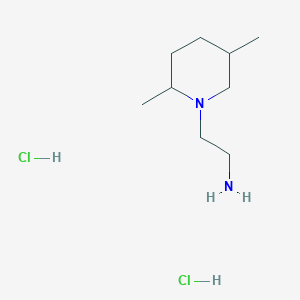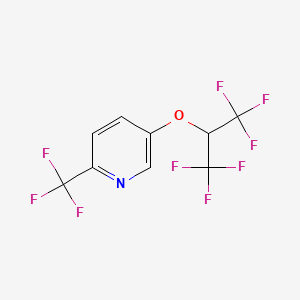
Furfural-3,4,5-D3
Übersicht
Beschreibung
Furfural-3,4,5-D3 is a deuterated derivative of furfural, a compound derived from agricultural byproducts like corncobs, oat, wheat bran, and sawdust. The deuterium atoms replace the hydrogen atoms at the 3, 4, and 5 positions of the furan ring. This modification makes this compound particularly useful in various scientific research applications, especially in the field of analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Furfural-3,4,5-D3 is widely used in scientific research due to its unique properties:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
Target of Action
Furfural-3,4,5-D3 is a derivative of furfural, a key furan inhibitor that acts synergistically with other inhibitors present in the hydrolysate . The primary targets of this compound are likely to be similar to those of furfural, which include microbial metabolism .
Mode of Action
Furfural, from which this compound is derived, is known to exert toxicity on microbial metabolism . It’s plausible that this compound may interact with its targets in a similar manner, causing changes that inhibit microbial metabolism.
Biochemical Pathways
This compound likely affects the same biochemical pathways as furfural. Furfural is known to interfere with the conversion of lignocellulosic carbon to pyruvate, a key step in many biochemical pathways . The downstream effects of this interference can include reduced productivity of microbial biocatalysts .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of furfural. Furfural is known to inhibit microbial metabolism, which can result in reduced productivity of microbial biocatalysts .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of other inhibitors in the hydrolysate can enhance the inhibitory effect of furfural . It’s plausible that similar interactions could influence the action of this compound.
Biochemische Analyse
Biochemical Properties
Furfural-3,4,5-D3 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase. These interactions often result in the inhibition of enzyme activity, leading to alterations in cellular metabolism. Additionally, this compound can form adducts with proteins, affecting their structure and function .
Cellular Effects
This compound has been shown to induce the accumulation of reactive oxygen species (ROS) in various cell types, including yeast cells (Saccharomyces cerevisiae). This accumulation leads to cellular damage, affecting mitochondria, vacuole membranes, the actin cytoskeleton, and nuclear chromatin . The compound also influences cell signaling pathways and gene expression, often resulting in oxidative stress and altered cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, particularly those involved in glycolysis and the pentose phosphate pathway . The compound also induces oxidative stress by generating ROS, which can damage cellular components and alter gene expression. Additionally, this compound can form covalent adducts with proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro studies . In vivo studies have also demonstrated long-term effects on cellular function, including altered metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and metabolic changes. At higher doses, this compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, with certain dosages leading to a rapid increase in adverse effects. It is crucial to carefully control the dosage to avoid toxic effects in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the degradation of furanic compounds. The compound is metabolized to less toxic intermediates, such as furan methanol and furoic acid, through enzymatic reduction and oxidation reactions . These metabolic pathways often involve enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play crucial roles in detoxifying this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is often transported by specific binding proteins and transporters . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. This compound tends to accumulate in organs with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
This compound is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its localization, with different effects observed in various compartments. For example, in the mitochondria, this compound can induce oxidative stress and disrupt mitochondrial function. In the nucleus, it can affect gene expression by interacting with DNA and nuclear proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furfural-3,4,5-D3 typically involves the deuteration of furfural. One common method is the catalytic hydrogenation of furfural in the presence of deuterium gas. The reaction conditions often include a metal catalyst such as palladium or platinum and a solvent like ethanol or methanol. The reaction is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of furfural and deuterium gas over a fixed-bed reactor containing the metal catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified using techniques like distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Furfural-3,4,5-D3 undergoes various chemical reactions, including:
Substitution: this compound can participate in substitution reactions where the furan ring is modified by introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, solid catalysts like vanadium phosphorus oxide.
Reduction: Hydrogen gas, metal catalysts such as palladium or nickel.
Substitution: Various organic reagents depending on the desired substitution.
Major Products
Oxidation: Maleic acid, 2-furoic acid.
Reduction: Furfuryl alcohol, tetrahydrofurfuryl alcohol.
Substitution: Various substituted furans depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Furfural-3,4,5-D3 can be compared with other similar compounds like:
Furfural: The non-deuterated form, widely used in the same applications but lacks the isotopic labeling that makes this compound useful in analytical studies.
Furfuryl Alcohol: A reduction product of furfural, used in the production of resins and polymers.
Tetrahydrofurfuryl Alcohol: Another reduction product, used as a solvent and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and metabolic studies, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
3,4,5-trideuteriofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBBIBNJHNGZAN-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)



![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)







